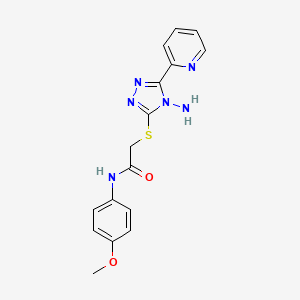![molecular formula C24H16FN3O2 B3015900 1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-62-0](/img/structure/B3015900.png)
1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a phenyl group, a dioxino group, and a pyrazoloquinoline group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The fluorophenyl and phenyl groups are aromatic, while the dioxino and pyrazoloquinoline groups contain heteroatoms (oxygen and nitrogen, respectively) which can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include the presence of polar groups, the degree of conjugation in the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Photophysical Properties and Fluorescence Applications
Fluorescence Quenching and Recovery : Pyrazolo[3,4-b]quinoline derivatives, including compounds structurally related to "1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline," exhibit unique fluorescence quenching and recovery properties. They are highly efficient organic fluorescent materials suitable for OLED applications. Their fluorescence remains stable in various solvents and conditions, but can be efficiently quenched by protic acid, a process that is reversible and can be fully recovered, indicating potential applications in pH sensing and environmental monitoring (Mu et al., 2010).
Molecular Logic Gates : Certain derivatives have been explored for their photophysical properties, especially the effects of substituents on excited-state deactivation and molecular logic gate implementation. These properties make them candidates for advanced applications in computing and information processing, demonstrating their potential as unimolecular logic circuits capable of performing arithmetic operations (Uchacz et al., 2019).
Sensing Applications
- Fluorescent Sensors : Novel fluorescing dyes based on the pyrazolo[3,4-b]quinoline skeleton have been synthesized and investigated as sensors for the fluorescence detection of small inorganic cations in solvents of different polarities. These compounds act as sensors through an electron transfer mechanism, which is retarded upon complexation with inorganic cations, highlighting their potential in developing new fluorescent indicators for various applications (Mac et al., 2010).
Electroluminescence and OLEDs
- Light-Emitting Features of Cardo-Type Derivatives : Several 1H-pyrazolo[3,4-b]quinoline derivatives exhibit strong fluorescence in both solution and solid state, with potential applications as dye chromophores for OLEDs. Their electroluminescence covers a broad spectral range, indicating their utility in developing light-emitting devices with specific color outputs (Gondek et al., 2008).
Quantum Chemical Simulations and Mechanistic Insights
- Optical Absorption and Fluorescence Properties : Quantum-chemical simulations alongside experimental research have provided insights into the absorption and fluorescence properties of fluoro derivatives of pyrazoloquinoline. These studies demonstrate how the solvent can influence fluorescence properties, offering avenues for manipulating these properties for various applications (Brik et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
12-(4-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJDGZPZAODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
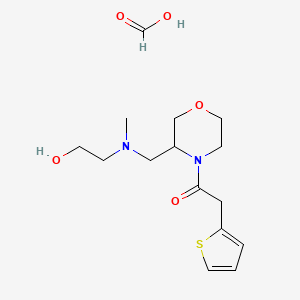
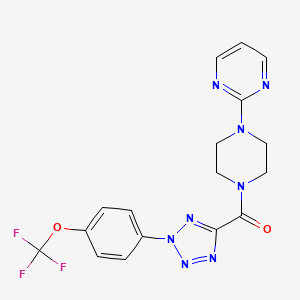
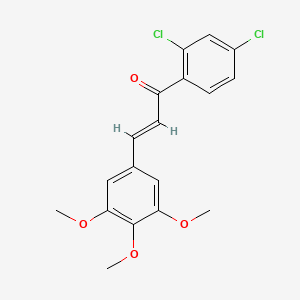
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)
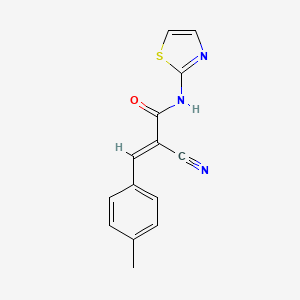
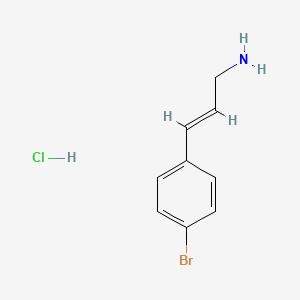
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
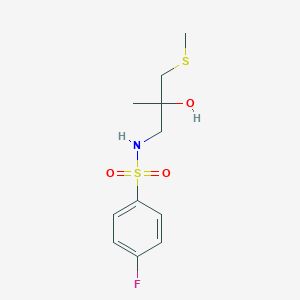
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)
